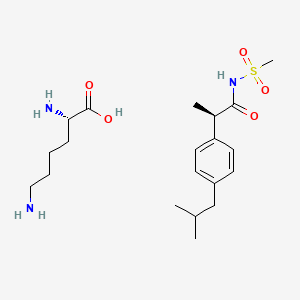

Sel de L-lysine de réparixine

Vue d'ensemble

Description

Le sel d'acide L-lysine de réparixine est un antagoniste allostérique non compétitif puissant des récepteurs de l'interleukine-8 alpha (CXCR1) et bêta (CXCR2). Ces récepteurs sont principalement exprimés dans les neutrophiles et jouent un rôle crucial dans la médiation de la migration des neutrophiles vers les sites d'inflammation. Le sel d'acide L-lysine de réparixine a été étudié pour son potentiel à inhiber les réponses inflammatoires et la croissance tumorale .

Applications De Recherche Scientifique

Reparixin L-lysine salt has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of interleukin-8 receptors and their role in inflammatory responses.

Biology: Investigated for its effects on neutrophil migration and apoptosis, as well as its potential to reduce inflammation and promote recovery in models of spinal cord injury and ischemic stroke

Medicine: Studied for its potential to treat conditions such as severe COVID-19 pneumonia, metastatic breast cancer, and other inflammatory diseases

Industry: Utilized in the development of new therapeutic agents targeting inflammatory pathways and cancer stem cells

Mécanisme D'action

Target of Action

Reparixin L-lysine salt primarily targets the CXCR1 and CXCR2 chemokine receptors . These receptors are specific for interleukin-8 (IL-8), a chemokine, and are mainly expressed in neutrophils . They mediate neutrophil migration to the site of inflammation and are also involved in tumor aggressive growth and metastasis of human malignant melanoma .

Mode of Action

Reparixin L-lysine salt acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 . It interacts with these receptors in a non-competitive manner, blocking them in an inactive conformation . This action suppresses the receptor-induced intracellular signaling cascade and cellular response .

Biochemical Pathways

The primary biochemical pathway affected by Reparixin L-lysine salt is the IL-8 signaling pathway . By inhibiting CXCR1 and CXCR2, the drug blocks a range of activities related to IL-8 signaling, including leukocyte recruitment and other inflammatory responses .

Pharmacokinetics

The pharmacokinetics of Reparixin L-lysine salt have been studied in rats and dogs . The best beneficial outcome of reparixin treatment required 7-day administration either by intraperitoneal route (15 mg/kg) or subcutaneous infusion via osmotic pumps (10 mg/kg), reaching a steady blood level of 8 microg/ml .

Result of Action

Reparixin L-lysine salt has multiple effects at the molecular and cellular levels. It inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . It also selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models . In spontaneously hypertensive rats, reparixin administered daily for three weeks reduces blood pressure by inhibiting hypertension-related mediators, IL-8, 12-lipoxygenase, and endothelin-1 .

Action Environment

The efficacy of Reparixin L-lysine salt can be influenced by various environmental factors. For instance, the drug’s efficacy was found to be lower in cells expressing the Ile43Val CXCR1 mutant

Analyse Biochimique

Biochemical Properties

Reparixin L-lysine salt interacts with the CXCR1 and CXCR2 chemokine receptors, which are specific receptors for the chemokine interleukin-8 . These receptors are primarily expressed in neutrophils, where they mediate neutrophil migration to the site of inflammation . Reparixin L-lysine salt blocks a range of activities related to IL-8 signaling, including leukocyte recruitment .

Cellular Effects

Reparixin L-lysine salt has a profound impact on various types of cells and cellular processes. It inhibits the migration of rodent neutrophils induced by CXCL1, CXCL2, CXCL8, and CINC-1 . It also inhibits vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury . Furthermore, it selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models .

Molecular Mechanism

Reparixin L-lysine salt exerts its effects at the molecular level through a non-competitive allosteric interaction with CXCR1 and CXCR2 . By blocking CXCR1 and CXCR2 in an inactive conformation, it suppresses receptor-induced intracellular signaling cascades and cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of Reparixin L-lysine salt vary with different dosages . For instance, in a mouse model, treatment of Reparixin L-lysine salt after injury significantly suppressed secondary degeneration by reducing CXC8-dependent oligodendrocyte apoptosis, migration to the injury site of neutrophils, and ED-1-positive cells .

Metabolic Pathways

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with enzymes or cofactors within these pathways .

Transport and Distribution

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with transporters or binding proteins within these pathways .

Subcellular Localization

Given its role as an inhibitor of the CXCR1 and CXCR2 chemokine receptors, it likely interacts with targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

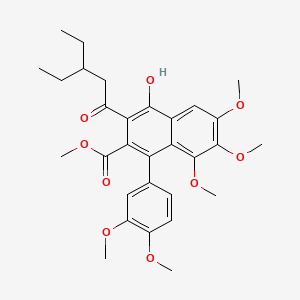

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sel d'acide L-lysine de réparixine est synthétisé par une série de réactions chimiques impliquant le couplage de l'acide (2S)-2,6-diaminohexanoïque avec le (2R)-2-[4-(2-méthylpropyl)phényl]-N-méthylsulfonylpropanamide. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec un léger réchauffement pour améliorer la solubilité .

Méthodes de production industrielle

La production industrielle du sel d'acide L-lysine de réparixine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le sel d'acide L-lysine de réparixine subit des interactions allostériques non compétitives avec CXCR1 et CXCR2, bloquant ces récepteurs dans une conformation inactive. Cette suppression des cascades de signalisation intracellulaire induites par les récepteurs et des réponses cellulaires est un mécanisme de réaction clé .

Réactifs et conditions courants

La synthèse du sel d'acide L-lysine de réparixine implique des réactifs tels que l'acide (2S)-2,6-diaminohexanoïque et le (2R)-2-[4-(2-méthylpropyl)phényl]-N-méthylsulfonylpropanamide. Les réactions sont généralement effectuées dans des solvants tels que le DMSO et l'éthanol, avec un léger réchauffement pour améliorer la solubilité .

Principaux produits formés

Le principal produit formé à partir de ces réactions est le sel d'acide L-lysine de réparixine lui-même, qui est un puissant inhibiteur de CXCR1 et CXCR2 .

Applications de la recherche scientifique

Le sel d'acide L-lysine de réparixine a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Investigated for its effects on neutrophil migration and apoptosis, as well as its potential to reduce inflammation and promote recovery in models of spinal cord injury and ischemic stroke

Médecine : Studied for its potential to treat conditions such as severe COVID-19 pneumonia, metastatic breast cancer, and other inflammatory diseases

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies inflammatoires et les cellules souches cancéreuses

Mécanisme d'action

Le sel d'acide L-lysine de réparixine exerce ses effets en se liant de manière non compétitive aux récepteurs de l'interleukine-8 CXCR1 et CXCR2. Cette liaison bloque les récepteurs dans une conformation inactive, supprimant ainsi les cascades de signalisation intracellulaire induites par les récepteurs et les réponses cellulaires. L'inhibition de ces récepteurs réduit la migration des neutrophiles, l'inflammation et la croissance tumorale .

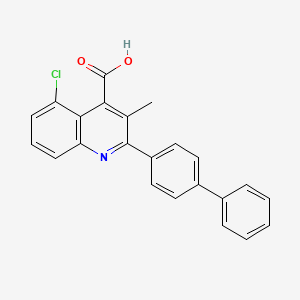

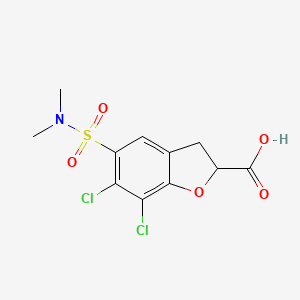

Comparaison Avec Des Composés Similaires

Le sel d'acide L-lysine de réparixine est unique en son genre en raison de son inhibition puissante et spécifique de CXCR1 et CXCR2. Les composés similaires incluent :

Repérataxine : Another noncompetitive allosteric inhibitor of CXCR1 and CXCR2, with similar inhibitory effects on neutrophil migration and inflammation.

SB225002 : A selective CXCR2 antagonist that inhibits neutrophil migration but does not target CXCR1.

SCH527123 : A dual CXCR1/CXCR2 antagonist with similar anti-inflammatory properties.

Le sel d'acide L-lysine de réparixine se distingue par sa grande spécificité et sa puissance dans l'inhibition de CXCR1 et CXCR2, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

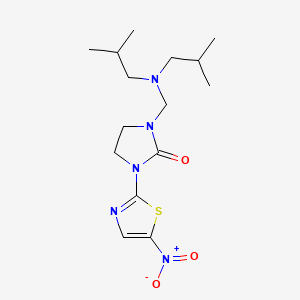

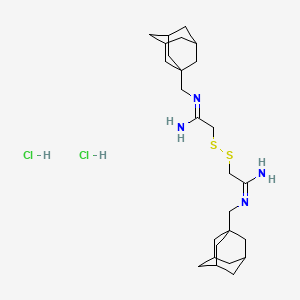

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)